5-ETHENYL-2-METHOXYPYRIMIDINE
Overview
Description
2-Methoxy-5-vinylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methoxy group at the 2-position and a vinyl group at the 5-position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-vinylpyrimidine typically involves the reaction of 2-methoxypyrimidine with a vinylating agent under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple 2-methoxy-5-bromopyrimidine with vinylboronic acid . The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane at elevated temperatures (around 95°C) to yield the desired product .
Industrial Production Methods: Industrial production of 2-Methoxy-5-vinylpyrimidine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
- Oxidation of the vinyl group yields aldehydes or carboxylic acids.
- Reduction of the vinyl group yields ethyl-substituted pyrimidines.
- Substitution of the methoxy group yields various functionalized pyrimidines .
Scientific Research Applications
2-Methoxy-5-vinylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-vinylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or transcription factors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-5-vinylpyrimidine can be compared with other pyrimidine derivatives such as:
2-Methoxy-5-bromopyrimidine: Similar structure but with a bromine atom instead of a vinyl group, used in cross-coupling reactions.
2-Methoxy-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a vinyl group, used in different synthetic applications.
2-Methoxy-5-pyrimidylboronic acid: Used in Suzuki-Miyaura coupling reactions to form various heteroaryl derivatives.
The uniqueness of 2-Methoxy-5-vinylpyrimidine lies in its vinyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs .
Properties
IUPAC Name |
5-ethenyl-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOOINKSXDJULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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